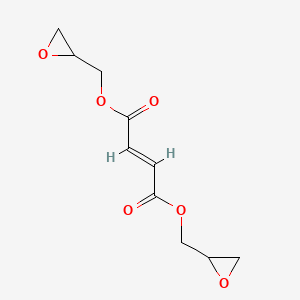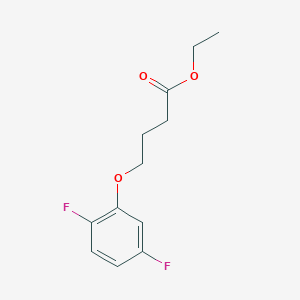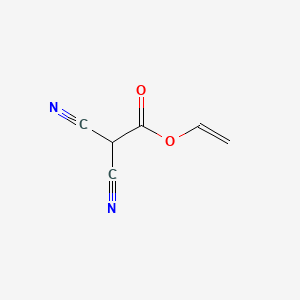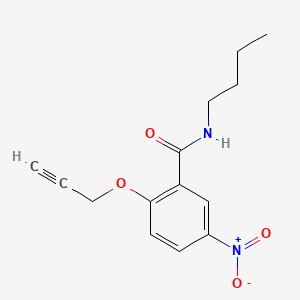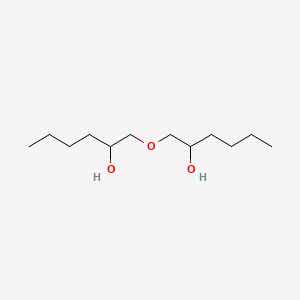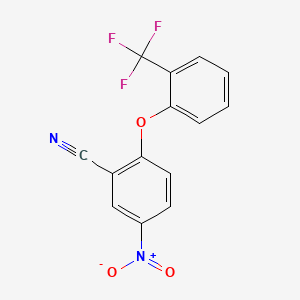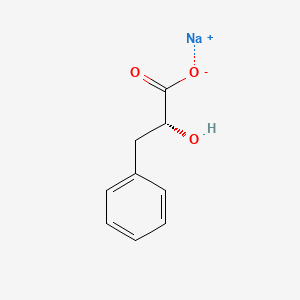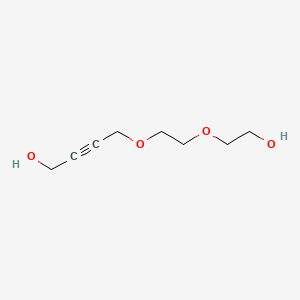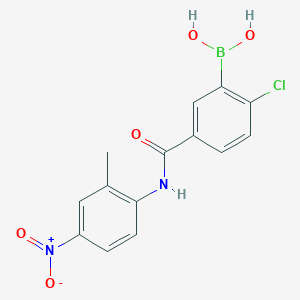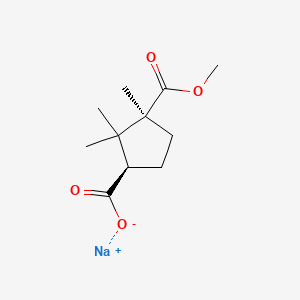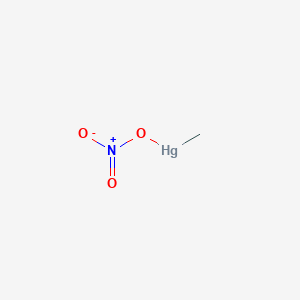
1-Ethyl-2,4-bis(1-phenylethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2,4-bis(1-phenylethyl)benzene is an organic compound with the molecular formula C24H26 It is a derivative of benzene, characterized by the presence of ethyl and phenylethyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2,4-bis(1-phenylethyl)benzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar electrophilic aromatic substitution reactions are employed on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-2,4-bis(1-phenylethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Aplicaciones Científicas De Investigación
1-Ethyl-2,4-bis(1-phenylethyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-ethyl-2,4-bis(1-phenylethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s aromatic ring can interact with electrophiles, forming intermediates that undergo further reactions to yield various products. The specific pathways and targets depend on the nature of the electrophile and the reaction conditions .
Comparación Con Compuestos Similares
1-Methoxy-2,4-bis(1-methyl-1-phenylethyl)benzene: Similar structure but with methoxy and methyl groups instead of ethyl and phenylethyl groups.
1,4-Bis(1H-benzimidazol-2-yl)benzene: Contains benzimidazole groups instead of phenylethyl groups.
Uniqueness: 1-Ethyl-2,4-bis(1-phenylethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
84255-48-1 |
|---|---|
Fórmula molecular |
C24H26 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
1-ethyl-2,4-bis(1-phenylethyl)benzene |
InChI |
InChI=1S/C24H26/c1-4-20-15-16-23(18(2)21-11-7-5-8-12-21)17-24(20)19(3)22-13-9-6-10-14-22/h5-19H,4H2,1-3H3 |
Clave InChI |
OYKXYXMSGIHYFD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


